molecular formula C24H37NO2 B15073663 (4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

Cat. No.: B15073663
M. Wt: 371.6 g/mol
InChI Key: GEEHOLRSGZPBSM-SFGLVEFQSA-N
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Description

Synaptamide, also known as N-docosahexaenoylethanolamine, is an endogenous metabolite derived from docosahexaenoic acid (DHA). It is known for its potent neurogenic, neuritogenic, and synaptogenic activities. Synaptamide has been shown to play a significant role in neuroinflammation, neuroprotection, and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synaptamide can be synthesized in neuronal cells from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The synthesis involves the formation of N-docosahexaenoylphosphatidylethanolamine (NDoPE) as an intermediate, which is then hydrolyzed to produce synaptamide. The process is mediated by N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD) .

Industrial Production Methods

Industrial production methods for synaptamide are not well-documented. the synthesis in a laboratory setting involves the use of specific reagents and conditions to ensure the efficient conversion of docosahexaenoic acid to synaptamide.

Chemical Reactions Analysis

Types of Reactions

Synaptamide undergoes various chemical reactions, including:

    Oxidation: Synaptamide can be oxidized to form various oxidized metabolites.

    Reduction: Reduction reactions can modify the functional groups in synaptamide.

    Substitution: Synaptamide can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving synaptamide include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of synaptamide include oxidized metabolites, reduced forms of synaptamide, and substituted derivatives. These products can have different biological activities and properties.

Scientific Research Applications

Synaptamide has a wide range of scientific research applications, including:

    Chemistry: Synaptamide is studied for its chemical properties and reactions, which can lead to the development of new compounds with potential therapeutic applications.

    Biology: In biological research, synaptamide is investigated for its role in neurogenesis, neuritogenesis, and synaptogenesis.

    Medicine: Synaptamide has potential therapeutic applications in the treatment of neuroinflammatory and neurodegenerative conditions.

Mechanism of Action

Synaptamide exerts its effects through the activation of G-protein-coupled receptor 110 (GPR110). Upon binding to GPR110, synaptamide activates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. This activation leads to the inhibition of nuclear factor kappa B (NF-κB) translocation into the nucleus, thereby reducing the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    Anandamide: Anandamide is another endocannabinoid-like compound derived from arachidonic acid. It has similar neurogenic and anti-inflammatory properties but acts on different receptors.

    Oleoylethanolamide: This compound is derived from oleic acid and has been shown to have anti-inflammatory and neuroprotective effects.

    Palmitoylethanolamide: Derived from palmitic acid, this compound also exhibits anti-inflammatory and neuroprotective properties.

Uniqueness of Synaptamide

Synaptamide is unique due to its specific binding to GPR110 and its potent neurogenic, neuritogenic, and synaptogenic activities. Its ability to modulate neuroinflammation and improve cognitive functions sets it apart from other similar compounds .

Properties

Molecular Formula

C24H37NO2

Molecular Weight

371.6 g/mol

IUPAC Name

(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+

InChI Key

GEEHOLRSGZPBSM-SFGLVEFQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCCO

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Origin of Product

United States

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